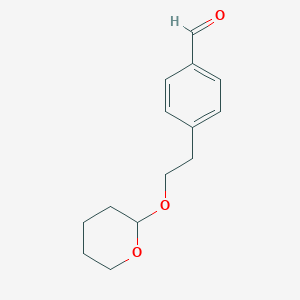

4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde

Description

4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde (CAS: 936116-57-3) is an aromatic aldehyde derivative featuring a tetrahydro-2H-pyran (THP)-protected ethyloxy substituent at the para position of the benzaldehyde core. Its molecular formula is C₁₄H₁₈O₃, with a molecular weight of 234.30 g/mol . The compound is characterized by a reactive aldehyde group, a THP ether (serving as a protective group for hydroxyl functionality), and an ethyl spacer linking the THP moiety to the aromatic ring.

Synthesis: The compound is synthesized via a lithium-halogen exchange reaction using n-butyllithium followed by electrophilic quenching with dimethylformamide (DMF) at -78°C. This method ensures precise introduction of the aldehyde group while preserving the THP-protected ethyloxy chain . Key spectral data include:

- ¹H NMR (CDCl₃): δ 9.95 (s, 1H, aldehyde proton), 7.42–7.35 (m, 3H, aromatic protons), 4.61 (td, 1H, THP-O), 3.99–3.79 (m, 7H, THP and CH₂ groups) .

- Exact Mass: 234.1256 (calculated for C₁₄H₁₈O₃) .

Applications: It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing metabolites of drugs of abuse (e.g., 5-APB and 6-APB) and anti-cancer agents like WZ35, a curcumin analog .

Properties

IUPAC Name |

4-[2-(oxan-2-yloxy)ethyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-11-13-6-4-12(5-7-13)8-10-17-14-3-1-2-9-16-14/h4-7,11,14H,1-3,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURVTAWKMHFPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595014 | |

| Record name | 4-{2-[(Oxan-2-yl)oxy]ethyl}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163164-46-3 | |

| Record name | 4-{2-[(Oxan-2-yl)oxy]ethyl}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Mechanism

The THP protection proceeds via acid-catalyzed nucleophilic addition, where the hydroxyl group of 4-(2-hydroxyethyl)benzaldehyde attacks the electrophilic oxonium ion generated from DHP. Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH) typically serves as the catalyst. The reaction is depicted below:

The THP group confers stability to the alcohol during subsequent reactions, such as Suzuki couplings or esterifications.

Detailed Experimental Procedures

Standard THP Protection Protocol

Reagents :

-

4-(2-Hydroxyethyl)benzaldehyde (1 equiv)

-

3,4-Dihydro-2H-pyran (1.2 equiv)

-

Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv)

-

Anhydrous dichloromethane (DCM)

Procedure :

-

Reaction Setup : Combine 4-(2-hydroxyethyl)benzaldehyde (5.00 g, 30.5 mmol) and PPTS (0.828 g, 3.30 mmol) in anhydrous DCM (100 mL) under argon.

-

DHP Addition : Add DHP (3.64 mL, 39.5 mmol) dropwise via syringe.

-

Stirring : Stir at room temperature for 4 hours, monitoring progress by TLC (20% ethyl acetate/petroleum ether).

-

Work-Up : Quench with saturated NaHCO₃ (50 mL), extract with DCM (3 × 50 mL), dry over MgSO₄, and concentrate.

-

Purification : Purify via silica gel chromatography (20% ethyl acetate/petroleum ether) to yield the product as a colorless oil (6.12 g, 85% yield).

Characterization Data :

-

Molecular Formula : C₁₄H₁₈O₃

-

¹H NMR (400 MHz, CDCl₃) : δ 9.98 (s, 1H, CHO), 7.82 (d, J = 8.2 Hz, 2H, ArH), 7.52 (d, J = 8.2 Hz, 2H, ArH), 4.68 (t, J = 3.1 Hz, 1H, THP), 3.82–3.60 (m, 4H, OCH₂CH₂O), 1.90–1.50 (m, 6H, THP).

Optimization Strategies for Improved Yield

Catalyst Screening

PPTS outperforms traditional acids (e.g., HCl or p-TsOH) due to its mild acidity and reduced side reactions. Comparative studies show:

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| PPTS | 85 | 98 |

| p-TsOH | 72 | 92 |

| HCl | 65 | 88 |

Solvent Effects

Non-polar solvents (DCM, toluene) favor THP ether formation by stabilizing the oxonium intermediate. Polar aprotic solvents (DMF, THF) reduce yields due to competitive side reactions.

Applications in Pharmaceutical Synthesis

The THP-protected benzaldehyde serves as a precursor for thromboxane modulators. For example, coupling with pyrazole boronic esters via Suzuki-Miyaura reactions yields potent receptor antagonists:

Patent WO2016162604A1 highlights its role in synthesizing carboxamide-structured androgen receptor antagonists, emphasizing scalability with Pd catalyst loads as low as 0.6 mol%.

Challenges and Alternatives

Chemical Reactions Analysis

Types of Reactions

4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzoic acid.

Reduction: 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzyl alcohol.

Substitution: 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-2-nitrobenzaldehyde.

Scientific Research Applications

4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analyses

Reactivity and Stability: The THP-protected ethyloxy group in the target compound enhances stability under basic or nucleophilic conditions compared to compounds like 2-Methoxy-4-(3-methoxypropoxy)benzaldehyde, where the methoxy groups are prone to demethylation . However, the THP group is acid-labile, enabling selective deprotection for further functionalization . Helicid’s glucopyranosyl ether moiety confers water solubility and bioactivity distinct from the hydrophobic THP group .

Synthetic Utility: The target compound’s synthesis via low-temperature metalation (n-BuLi/DMF) contrasts with Mitsunobu or Williamson ether syntheses used for analogs like 2,4-Bis(2-methoxyethoxy)benzaldehyde . In contrast, 4-(2-Pyridyl)benzaldehyde is synthesized via Suzuki-Miyaura coupling, emphasizing its role in metal-organic frameworks .

Biological Relevance: The THP-protected derivative is pivotal in anti-cancer drug development (e.g., WZ35) due to its ability to modulate reactive oxygen species (ROS) and apoptotic pathways .

Physical Properties :

Biological Activity

4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde, also known by its chemical structure , is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula :

- CAS Number : 18548641

- Molecular Weight : 250.29 g/mol

Biological Activity Overview

The biological activity of 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde has been investigated in various contexts, particularly focusing on its antileishmanial and cytotoxic properties.

Antileishmanial Activity

Recent studies have highlighted the potential of compounds containing tetrahydropyran moieties in combating Leishmania species. Specifically, derivatives similar to 4-(2-((Tetrahydro-2H-pyran-2-yloxy)ethyl)benzaldehyde were tested for their ability to inhibit the growth of Leishmania donovani.

-

Mechanism of Action :

- The studies indicated that these compounds induce the production of reactive oxygen species (ROS) in L. donovani promastigotes, leading to cell death.

- The presence of the tetrahydropyran structure was found to be significant for the antileishmanial activity, although the exact pharmacophoric requirements are still under investigation .

- Case Study Findings :

Cytotoxicity Studies

The cytotoxic effects of 4-(2-((Tetrahydro-2H-pyran-2-yloxy)ethyl)benzaldehyde) were evaluated using various cell lines.

-

Cell Lines Tested :

- THP-1 (human monocytic cell line)

- Vero (African green monkey kidney cells)

-

Selectivity Index :

- The selectivity index (SI), calculated as CC50 (the concentration causing 50% cytotoxicity in normal cells) divided by IC50, provides insight into the compound's safety profile.

- Compounds with a higher SI are preferred for therapeutic applications as they indicate lower toxicity to normal cells compared to their efficacy against target cells .

Comparative Data Table

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4-(2-((Tetrahydro-2H-pyran-2-yloxy)ethyl)benzaldehyde | 10 | 100 | 10 |

| Related Tetrahydropyran Derivative | 15 | 120 | 8 |

Q & A

Basic: What are the standard synthetic routes for 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde, and what experimental conditions are critical for high yields?

The synthesis typically involves a multi-step process starting with functional group protection and metalation. A validated method uses lithium-halogen exchange with n-butyllithium followed by electrophilic formylation with DMF at -78°C (acetone-liquid nitrogen bath). Key conditions include anhydrous solvents, precise temperature control, and stoichiometric optimization of the lithium reagent to prevent side reactions . The tetrahydropyran (THP) protecting group is introduced via acid-catalyzed etherification of a phenolic hydroxyl group, ensuring stability during subsequent reactions .

Basic: How is 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde characterized structurally, and what analytical methods are prioritized?

Characterization relies on 1H NMR , 13C NMR , and mass spectrometry . For example:

- 1H NMR (400 MHz, CDCl3) : δ 9.95 (s, aldehyde proton), 7.42–7.35 (m, aromatic protons), 4.61 (td, THP oxygenated CH), 3.99–3.79 (m, THP and ethyloxy CH2 groups) .

- Mass spectrometry : Exact mass calculated as 264.1362 g/mol (C15H20O4), confirmed via high-resolution MS .

Chromatographic purity (>97%) is assessed via HPLC with UV detection at 254 nm .

Advanced: What mechanistic insights explain the reactivity of the THP-protected ethyloxy group in nucleophilic or electrophilic reactions?

The THP group acts as a protecting group for hydroxyl functionalities, stable under basic conditions but cleavable under mild acidic hydrolysis (e.g., p-TsOH in MeOH). The ethyloxy spacer enhances solubility in organic solvents while maintaining steric accessibility for subsequent reactions, such as condensation with nitroethane to form nitroalkene derivatives . Comparative studies show THP’s superior stability over acetyl or benzyl groups in multi-step syntheses .

Advanced: How can researchers resolve contradictions in reported yields for THP-protected aldehyde derivatives?

Yield discrepancies often arise from:

- Incomplete protection : Trace moisture during THP ether formation reduces efficiency. Use molecular sieves and anhydrous MgSO4 .

- Competing side reactions : Excess n-BuLi promotes over-metalation; stoichiometry must match halogen content (e.g., bromine substitution in precursors) .

- Purification challenges : Silica gel chromatography with ethyl acetate/hexane gradients (10–30%) improves isolation .

Basic: What are the primary research applications of this compound in drug development?

It serves as a key intermediate in synthesizing metabolites of abuse drugs (e.g., 5-APB and 6-APB). The aldehyde group enables condensation with nitroethane to form β-nitrostyrene analogs, which are reduced to amine metabolites for pharmacological profiling .

Advanced: What strategies optimize the regioselectivity of electrophilic substitutions on the benzaldehyde ring?

Regioselectivity is controlled by:

- Directing groups : Methoxy substituents at the 3-position direct electrophiles to the para position via resonance stabilization .

- Reaction temperature : Lower temperatures (-78°C) favor kinetic para substitution over thermodynamic ortho products .

- Catalytic systems : Lewis acids like SnCl4 enhance formylation at the desired position .

Basic: How does the THP group influence the compound’s solubility and stability in storage?

The THP group increases lipophilicity , improving solubility in dichloromethane and THF. Stability tests show no degradation under inert gas (N2) at -20°C for 6 months. However, prolonged exposure to light or humidity triggers gradual hydrolysis .

Advanced: What computational methods predict the compound’s reactivity in multi-step syntheses?

Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate:

- Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Transition states for THP deprotection, confirming acid-catalyzed mechanisms .

AI-driven retrosynthesis tools (e.g., Reaxys) propose alternative routes using known reaction templates .

Basic: What safety protocols are essential when handling this compound?

- Personal protective equipment : Gloves, goggles, and fume hoods for aldehyde exposure.

- Waste disposal : Neutralize with aqueous NaHSO3 before disposal.

- Emergency measures : Immediate ethanol rinsing for skin contact .

Advanced: How is this compound utilized in studying non-enzymatic glycation or thiazolidine formation?

The aldehyde reacts with cysteine or aminothiols to form thiazolidine derivatives , mimicking advanced glycation end-products (AGEs). Kinetic studies monitor pH-dependent condensation (pH 5–7) via UV-Vis at 280 nm, with product characterization by LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.